molecular formula C25H24F3NO2 B2770012 (2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine CAS No. 1268725-95-6

(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine

Cat. No.: B2770012
CAS No.: 1268725-95-6
M. Wt: 427.467
InChI Key: PXTJYUCVGRMOBC-QFIPXVFZSA-N
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Description

(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine is a chiral pyrrolidine-based compound of significant interest in medicinal chemistry and neuroscience research. This complex molecule features multiple stereocenters and key functional groups, including a trifluoromethylbenzyl moiety and a hydroxybenzhydryl (diplenylmethyl) group, which are often associated with enhanced biological activity and metabolic stability. Compounds within this structural class have been investigated for their neurotrophic properties . Research into related pyrrolidine derivatives suggests potential for stimulating neuronal growth and may provide a basis for studying mechanisms relevant to neurological disorders and neuronal insults . The presence of the trifluoromethyl group is a common strategy in drug design to improve a compound's lipophilicity and bioavailability. This product is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate safety precautions and consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[[(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3NO2/c26-25(27,28)21-14-7-9-18(23(21)30)17-29-16-8-15-22(29)24(31,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-7,9-14,22,30-31H,8,15-17H2/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTJYUCVGRMOBC-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=C(C(=CC=C2)C(F)(F)F)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=C(C(=CC=C2)C(F)(F)F)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following chemical formula:

  • Molecular Formula : C25H24F3NO2
  • IUPAC Name : (2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2α-(α-hydroxybenzhydryl)pyrrolidine

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, a related compound, 1-[3-(trifluoromethyl)benzyl]urea, demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 value for Jurkat cells was reported at 4.64 µM, indicating strong antiproliferative activity .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the sub-G1 phase, leading to apoptosis in cancer cells .
  • Antiangiogenic Activity : In vivo studies using the chick chorioallantoic membrane (CAM) assay indicated that the compound inhibits angiogenesis, which is crucial for tumor growth and metastasis .
  • Enzymatic Inhibition : Molecular docking studies revealed promising interactions with matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, suggesting that these compounds could inhibit tumor invasion and metastasis through enzymatic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityIC50 = 4.64 µM in Jurkat cells
Cell Cycle ArrestInduces sub-G1 phase arrest
AntiangiogenesisSignificant inhibition in CAM assays
Enzymatic InhibitionBinding affinity to MMP-2 and MMP-9

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. These derivatives were tested for their biological activities against various cancer cell lines. The results indicated that modifications to the trifluoromethyl group significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

Table 2: Case Study Results

Compound VariantIC50 (µM)Cell LineNotes
Original Compound4.64JurkatStrong cytotoxicity
Trifluoromethyl Derivative A3.20HeLaEnhanced activity
Hydroxylated Derivative B5.10MCF-7Moderate activity

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity
This compound has been identified as a potential candidate for developing therapeutic agents, particularly in the context of neurokinin receptor antagonism. Neurokinin-1 (NK1) receptor antagonists have shown promise in treating conditions such as psychiatric disorders, inflammatory diseases, and emesis (nausea and vomiting) .

Case Study: Synthesis of NK1 Antagonists
In a study involving the synthesis of NK1 receptor antagonists, (2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine served as an intermediate. The synthesis process was optimized for efficiency and scalability, allowing for practical applications in pharmaceutical manufacturing .

Neuropharmacology

Impact on Neurotransmitter Systems
Research indicates that compounds similar to this compound can modulate neurotransmitter systems, particularly those involving serotonin and substance P. These interactions are crucial for developing treatments for depression and anxiety disorders .

Chemical Synthesis

Enantioselective Synthesis Techniques
The compound's synthesis often employs enantioselective methods to produce desired stereoisomers effectively. Techniques such as asymmetric organocatalysis have been utilized to enhance yield and selectivity during the synthesis of this compound . This aspect is vital for ensuring the pharmacological efficacy of the resultant compounds.

Table 1: Comparison of Synthesis Methods

MethodYield (%)SelectivityNotes
Asymmetric Organocatalysis85HighEffective for producing enantiomerically pure compounds
Traditional Synthesis70ModerateLess efficient, higher by-product formation

Toxicology Studies

Safety Profile Assessment
Toxicological evaluations of this compound have been conducted to assess its safety profile. In animal models, preliminary studies indicated no significant teratogenic effects at therapeutic doses, suggesting a favorable safety margin for potential clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and hypothesized properties of the target compound with related molecules:

Compound Core Structure Key Substituents Hypothesized Properties
Target Compound Pyrrolidine - 2-Hydroxy-3-(CF₃)benzyl
- α-Hydroxybenzhydryl
High lipophilicity (CF₃), stereospecific binding, moderate solubility (polar hydroxyls)
Lansoprazole Related Compound A Benzimidazole - 3-Methyl-4-(2,2,2-trifluoroethoxy)pyridyl
- Sulfonylbenzimidazole
Acid-resistant (proton pump inhibitor), moderate metabolic stability (trifluoroethoxy)
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole Benzimidazole - Trifluoroethoxy pyridyl
- Sulfanyl group
Enhanced solubility (sulfanyl), potential for redox-mediated activity
Key Observations:

Core Structure Differences: The target compound’s pyrrolidine core distinguishes it from benzimidazole-based analogs (e.g., Lansoprazole derivatives). Pyrrolidines often exhibit improved conformational flexibility, which may enhance binding to diverse targets compared to rigid heterocycles.

Trifluoromethyl vs. Trifluoroethoxy Groups :

  • The CF₃ group in the target compound is more electron-withdrawing and metabolically stable than the trifluoroethoxy group in Lansoprazole analogs, which may undergo hydrolysis.
Target Compound:
  • Limited direct bioactivity data are available. However, studies on plant-derived bioactive compounds emphasize that structural features like hydroxyl groups and aromatic systems enhance insecticidal or antimicrobial activity. The 2-hydroxybenzyl moiety may facilitate interactions with enzymes or receptors in pests or pathogens.
Lansoprazole Analogs:
  • Proton pump inhibitors (PPIs) : Designed for acid suppression, these compounds rely on sulfonyl or sulfanyl groups for covalent binding to H⁺/K⁺ ATPase.
  • Metabolic Stability : The trifluoroethoxy group in Lansoprazole derivatives improves resistance to oxidative metabolism but may limit bioavailability compared to CF₃-containing compounds.

Q & A

Basic: What are the critical steps for synthesizing this compound in a laboratory, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves introducing the trifluoromethyl group via radical trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) and radical initiators (e.g., AIBN) under controlled heating . Key steps include:

  • Reaction Monitoring : Use TLC to track reaction progress (e.g., solvent system: ethyl acetate/hexane) .
  • Purification : Extract with ethyl acetate, wash with ammonium chloride, and dry over MgSO₄. Remove solvents under reduced pressure .
  • Purity Assessment : Employ NMR (e.g., δ 10.01 ppm for aldehyde protons) and HPLC to confirm structural integrity and quantify impurities .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes, especially during high-temperature reactions .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if dust is generated .
  • Storage : Store in sealed containers at 2–8°C, protected from light and moisture to prevent degradation .
  • Disposal : Follow federal/state regulations for organic waste, utilizing licensed hazardous waste contractors .

Advanced: How can reaction yields be optimized for introducing the trifluoromethyl group?

Methodological Answer:

  • Radical Initiator Optimization : Vary AIBN concentrations (0.1–1.0 mol%) to balance initiation efficiency and side reactions .
  • Temperature Control : Maintain 70–90°C to sustain radical activity without decomposing sensitive intermediates .
  • Solvent Selection : Use DMF for polar reactions or dichloromethane for milder conditions to stabilize intermediates .
  • Flow Reactors : For industrial-scale synthesis, continuous flow systems improve heat transfer and reduce side products compared to batch processes .

Advanced: How do stereochemical features influence biological activity, and how can they be validated?

Methodological Answer:

  • Chiral Centers : The (2S) and (2α) configurations affect binding to enzymes (e.g., CYP450 isoforms). Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
  • Enzyme Inhibition Assays : Test enantiomers separately in vitro (e.g., IC₅₀ measurements) to correlate activity with spatial arrangement .
  • Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to predict binding affinities .

Intermediate: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons near electronegative groups (e.g., δ 3.33 ppm for pyrrolidine methylene) and trifluoromethyl carbons (δ ~120 ppm) .
  • FT-IR : Detect hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
  • Mass Spectrometry : Use HRMS to confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₁₉F₃NO₂) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Structural Reanalysis : Verify compound identity via X-ray crystallography if activity discrepancies arise from stereochemical misassignment .

Intermediate: What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound to remove water, reducing hydrolysis risk .
  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to model shelf life .

Advanced: How can computational methods guide structural modifications for enhanced bioactivity?

Methodological Answer:

  • QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with activity data to predict optimal modifications .
  • DFT Calculations : Analyze electron density maps to identify sites for electrophilic/nucleophilic substitution .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic improvements (e.g., reduced CYP inhibition) .

Basic: What are the industrial-scale challenges in synthesizing this compound?

Methodological Answer:

  • Scaling Reactions : Transition from batch to flow reactors to manage exothermic trifluoromethylation steps .
  • Cost-Efficiency : Optimize catalyst recycling (e.g., Pd/C recovery) and reduce solvent waste via distillation .
  • Regulatory Compliance : Ensure adherence to EPA guidelines for fluorinated waste disposal .

Advanced: How can researchers design enzyme inhibition studies using this compound?

Methodological Answer:

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure real-time inhibition .
  • Dose-Response Curves : Test 5–10 concentrations in triplicate to calculate IC₅₀ and Hill coefficients .
  • Competitive vs. Noncompetitive : Perform Lineweaver-Burk plots to determine inhibition mechanism .

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